molecular formula C26H25N7O3S2 B5336867 ETHYL 2-[5-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

ETHYL 2-[5-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

Cat. No.: B5336867
M. Wt: 547.7 g/mol
InChI Key: LVGAAZRHEQCKEF-UHFFFAOYSA-N
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Description

ETHYL 2-[5-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a high-purity chemical reagent designed for research applications. This complex synthetic molecule features a hybrid structure combining benzyl-triazinoindole and 1,3,4-thiadiazole moieties, suggesting potential for diverse investigative uses. Researchers can explore its properties in various biochemical and pharmacological contexts. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2-[5-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O3S2/c1-3-19(24(35)28-26-31-29-20(38-26)14-21(34)36-4-2)37-25-27-23-22(30-32-25)17-12-8-9-13-18(17)33(23)15-16-10-6-5-7-11-16/h5-13,19H,3-4,14-15H2,1-2H3,(H,28,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGAAZRHEQCKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

ETHYL 2-[5-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Ethyl 2-[5-({2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate exhibit significant anticancer properties.

Case Studies:

  • Triazine Derivatives : A study highlighted that derivatives containing triazine structures displayed potent antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 10 µM to 30 µM against breast cancer (MCF-7) and lung cancer (A549) cells .
Compound TypeCell LineIC50 (µM)
Triazine DerivativeMCF-710 - 30
Triazine DerivativeA54920 - 35

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies that demonstrate its efficacy against various pathogens.

Case Studies:

  • Thiadiazole Compounds : Research involving thiadiazole derivatives has shown promising results against Gram-positive and Gram-negative bacteria. For example, analogues demonstrated MIC values indicating effective antibacterial activity .
Compound TypePathogenMIC (µg/mL)
Thiadiazole DerivativeE. coli50 - 100
Thiadiazole DerivativeS. aureus30 - 80

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the thiazole ring is often correlated with reduced inflammatory responses in various models.

Research Insights:

Studies have reported that certain thiazole-containing compounds significantly reduce pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide

  • Key Features: Shares the triazinoindole core and benzyl substituent but replaces the thiadiazole-acetate ester with a pyridinyl acetamide group.
  • Molecular Weight : ~468.56 g/mol (calculated from ChemSpider data).

ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE

  • Key Features: Contains a triazine ring instead of triazinoindole, with chlorophenyl and trifluoromethylphenyl substituents.
  • Molecular Weight : ~443.87 g/mol.
  • Significance : The electron-withdrawing trifluoromethyl group increases metabolic stability, a property absent in the benzyl-substituted target compound .

METHYL ([4-AMINO-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL)ACETATE

  • Key Features : Simpler structure with a furyl-substituted triazole and sulfanyl acetate.
  • Molecular Weight : 254.27 g/mol.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₃₀H₂₈N₆O₃S₂ (inferred) ~616.72 Benzyl, triazinoindole, thiadiazole, ester
2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide C₂₈H₂₄N₆OS ~468.56 Pyridinyl acetamide, sulfanyl
ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE C₁₉H₁₄ClF₃N₃O₂S ~443.87 Triazine, trifluoromethyl, chlorophenyl
METHYL ([4-AMINO-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL)ACETATE C₉H₁₀N₄O₃S 254.27 Furyl, triazole, sulfanyl acetate

Biological Activity

Overview of Ethyl 2-[5-({2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate

This compound is a complex organic compound that incorporates multiple pharmacologically relevant moieties. The biological activity of this compound is likely influenced by its structural components which include:

  • Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Triazine Derivatives : Often exhibit antitumor and antiviral effects.
  • Indole Moiety : Commonly found in many natural products and pharmaceutical agents with significant biological activities.

Anticancer Activity

Research indicates that compounds containing indole and thiadiazole moieties can exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of proliferation. For example:

  • Case Study 1 : A derivative of thiadiazole was shown to inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction mechanisms.

Antimicrobial Properties

Compounds with thiadiazole and triazine structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study 2 : A related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies which highlight the importance of specific functional groups:

Structural Feature Biological Activity
Indole moietyAnticancer activity
Thiadiazole ringAntimicrobial effects
Benzyl substitutionEnhanced interaction with biological targets

Research Findings

Recent studies have focused on synthesizing derivatives of thiadiazoles and triazines to explore their pharmacological potential. For instance:

  • Synthesis and Evaluation : New derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds with electron-withdrawing groups showed enhanced activity.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds can disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ETHYL 2-[5-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. A plausible route includes:

Thiolation : React 5-benzyl-3-mercapto-5H-1,2,4-triazino[5,6-b]indole (synthesized via methods in ) with 2-bromobutanoic acid derivatives to form the sulfanylbutanoyl intermediate.

Amide Coupling : Use carbodiimide coupling agents (e.g., EDCI/HOBt) to link the intermediate to 5-amino-1,3,4-thiadiazole-2-ylacetate.

Esterification : Protect the carboxylic acid group using ethyl chloroacetate under anhydrous conditions (THF, K₂CO₃, reflux) .

  • Validation : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and confirm purity via LC-MS .

Q. How should researchers characterize this compound’s structural integrity post-synthesis?

  • Techniques :

  • NMR : ¹H/¹³C NMR to verify regioselectivity of the triazinoindole and thiadiazole moieties.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
  • XRD : If crystallizable, resolve spatial conformation of the benzyl and thiadiazole groups .
    • Troubleshooting : Discrepancies in spectral data may indicate incomplete deprotection or byproducts; repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers optimize in vitro activity screening for this compound against cancer cell lines?

  • Experimental Design :

  • Cell Lines : Use panels (e.g., NCI-60) to assess selectivity. Prioritize lines with overexpression of targets like topoisomerase II or kinases.
  • Dose-Response : Test concentrations from 1 nM–100 µM, with 72-hour incubation. Include positive controls (e.g., doxorubicin) .
  • Data Interpretation : Calculate IC₅₀ values and compare to analogs (e.g., compounds 3a–3h in ). Use ANOVA to resolve contradictions (e.g., low activity in Sp3 vs. high activity in Sp5).

Q. What strategies address low synthetic yields (<50%) in the final coupling step?

  • Root Cause Analysis :

  • Steric Hindrance : Bulky benzyl and thiadiazole groups may impede amide bond formation.
  • Solvent Effects : Switch from THF to DMF/DCM mixtures to improve solubility .
    • Optimization :
  • Catalyst Screening : Test alternatives to EDCI (e.g., HATU, DCC) with DMAP.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .

Q. How can conflicting bioactivity data across species models (e.g., Sp1 vs. Sp4) be resolved?

  • Hypothesis Testing :

  • Metabolic Stability : Assess cytochrome P450-mediated degradation using liver microsomes.
  • Target Engagement : Perform SPR or ITC to measure binding affinity to proposed targets (e.g., DNA topoisomerases).
    • Species-Specific Factors : Compare protein homology (e.g., human vs. murine target residues) using Clustal Omega .

Q. What computational approaches predict environmental fate and ecotoxicological risks of this compound?

  • Modeling Framework :

  • QSPR : Estimate logP (octanol-water partition coefficient) and biodegradability using EPI Suite.
  • Molecular Dynamics : Simulate interactions with soil organic matter or aquatic enzymes .
    • Experimental Validation : Conduct OECD 301F biodegradation tests and Daphnia magna acute toxicity assays .

Methodological Reference Tables

Key Parameter Recommended Protocol Source
Synthetic Yield Optimization Microwave-assisted coupling (80°C, 30 min)
Activity Screening NCI-60 panel, 72-hour incubation, IC₅₀ calc
Environmental Risk EPI Suite + OECD 301F biodegradation assay

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